6-Amino-3-fluoro-2-(trifluoromethoxy)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-3-fluoro-2-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO2/c8-3-1-2-4(12)5(13)6(3)14-7(9,10)11/h1-2,13H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEWPKKSDVSYMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)O)OC(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-fluoro-2-(trifluoromethoxy)phenol typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-fluoro-2-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the phenol ring .
Scientific Research Applications
6-Amino-3-fluoro-2-(trifluoromethoxy)phenol is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-3-fluoro-2-(trifluoromethoxy)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the amino and fluoro groups can modulate its reactivity and stability . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Amino-6-(trifluoromethyl)phenol
- 3-Fluoro-4-(trifluoromethoxy)aniline
- 4-Amino-3-fluoro-2-(trifluoromethoxy)phenol .
Uniqueness
6-Amino-3-fluoro-2-(trifluoromethoxy)phenol is unique due to the specific combination of functional groups attached to the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various research applications .
Biological Activity
6-Amino-3-fluoro-2-(trifluoromethoxy)phenol is a fluorinated phenolic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C7H5F4N1O2
- Molecular Weight : 201.11 g/mol
- IUPAC Name : this compound
The presence of multiple fluorine atoms and an amino group contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. Its mechanism of action includes:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active sites or allosteric sites, affecting the enzyme's function. This property is particularly relevant in the context of tyrosinase inhibition, which is crucial for applications in cosmetic formulations and skin whitening agents .
- Antioxidant Activity : The compound has shown potential antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is beneficial in preventing cellular damage associated with various diseases .
Tyrosinase Inhibition
Tyrosinase is a key enzyme involved in melanin biosynthesis. Inhibiting this enzyme can be advantageous for cosmetic applications aimed at skin lightening. Research indicates that this compound exhibits significant inhibition of mushroom tyrosinase, with a reported IC50 value that suggests it may be more effective than standard inhibitors like kojic acid .
Case Studies and Research Findings
- Tyrosinase Inhibition Study :
- Antioxidant Activity Assessment :
Comparative Analysis
| Compound Name | Tyrosinase Inhibition (IC50) | Antioxidant Activity | Application |
|---|---|---|---|
| Kojic Acid | 16.69 µM | Moderate | Skin whitening |
| This compound | Lower than Kojic Acid | High | Cosmetic formulations |
Q & A
Q. What are the optimal synthetic routes for 6-Amino-3-fluoro-2-(trifluoromethoxy)phenol, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step functionalization of a phenol precursor. Key steps include:
- Fluorination : Introduce fluorine at position 3 via electrophilic aromatic substitution using fluorinating agents like Selectfluor® under controlled pH (e.g., acetic acid buffer) .
- Trifluoromethoxy Incorporation : Use Suzuki-Miyaura coupling with 2-(trifluoromethoxy)phenylboronic acid to attach the trifluoromethoxy group at position 2, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in THF/water .
- Amino Group Protection/Deprotection : Protect the amino group with tert-butoxycarbonyl (Boc) during synthesis to avoid side reactions, followed by deprotection using TFA .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor reactions via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- ¹⁹F NMR : Identifies fluorine environments (δ -55 to -60 ppm for CF₃O, δ -110 ppm for F at position 3) .
- X-ray Crystallography : Resolves steric effects of trifluoromethoxy and amino groups (requires single crystals grown via slow evaporation in DCM/hexane) .
- Purity Assessment :
- HPLC : Use a C18 column (70:30 acetonitrile/water, 0.1% TFA) with UV detection at 254 nm .
- Mass Spectrometry : ESI-MS (m/z ~250 [M+H]⁺) confirms molecular weight .
Advanced Research Questions
Q. How do substituent positions (e.g., fluorine, trifluoromethoxy) influence biological activity in enzyme inhibition studies?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs (e.g., 4-Amino-2,3,5,6-tetrafluorophenol) and test against target enzymes (e.g., kinases).
- Fluorine at Position 3 : Enhances electronegativity, improving hydrogen bonding with catalytic residues (e.g., IC₅₀ reduced by 40% vs. non-fluorinated analogs) .
- Trifluoromethoxy at Position 2 : Increases lipophilicity (logP ~2.5), enhancing membrane permeability in cellular assays .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent positions with binding affinity .
Q. How can conflicting solubility or reactivity data be resolved during reaction optimization?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for amino group reactivity vs. non-polar solvents (toluene) for coupling reactions.
- Example: THF improves trifluoromethoxy coupling yields (75% vs. 50% in DMF) but may reduce solubility; add 10% MeOH as a co-solvent .
- Statistical Design : Apply a Box-Behnken model to optimize temperature (60–100°C), catalyst loading (1–5 mol%), and reaction time (12–48 hrs) .
Q. What strategies are effective for derivatizing this compound to study its interaction with biological macromolecules?
- Methodological Answer :
- Probe Synthesis :
- Fluorescent Tagging : Attach dansyl chloride to the amino group via nucleophilic substitution (pH 9.5, DMF, 24 hrs) for fluorescence polarization assays .
- Biotinylation : Use NHS-PEG4-biotin to create a pull-down probe for target identification in lysates .
- Validation : Confirm derivatization via MALDI-TOF MS and assess binding via SPR (KD measurement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
